molecular formula C14H12FNO3 B4038198 2-(3-fluorophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione CAS No. 30627-44-2

2-(3-fluorophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B4038198
CAS No.: 30627-44-2
M. Wt: 261.25 g/mol
InChI Key: NPACSOMNMYSVDQ-ZYGVAYEYSA-N
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Description

2-(3-fluorophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound that features a fluorophenyl group attached to a hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione core

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a candidate for drug development due to its unique structural features.

    Industry: Use in the production of advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the fluorophenyl intermediate:

    Cyclization: The fluorophenyl intermediate undergoes cyclization with appropriate reagents to form the hexahydro-1H-4,7-epoxyisoindole core.

    Oxidation and functionalization: The final steps involve oxidation and functionalization to introduce the dione moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione: Similar structure with a chlorine atom instead of fluorine.

    2-(3-bromophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione: Similar structure with a bromine atom instead of fluorine.

    2-(3-methylphenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(3-fluorophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione can impart unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets, distinguishing it from its analogs.

Properties

CAS No.

30627-44-2

Molecular Formula

C14H12FNO3

Molecular Weight

261.25 g/mol

IUPAC Name

(7R,7aR)-2-(3-fluorophenyl)-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C14H12FNO3/c15-7-2-1-3-8(6-7)16-13(17)11-9-4-5-10(19-9)12(11)14(16)18/h1-3,6,9-12H,4-5H2/t9-,10?,11+,12?/m1/s1

InChI Key

NPACSOMNMYSVDQ-ZYGVAYEYSA-N

Isomeric SMILES

C1CC2C3[C@H]([C@@H]1O2)C(=O)N(C3=O)C4=CC(=CC=C4)F

SMILES

C1CC2C3C(C1O2)C(=O)N(C3=O)C4=CC(=CC=C4)F

Canonical SMILES

C1CC2C3C(C1O2)C(=O)N(C3=O)C4=CC(=CC=C4)F

solubility

39.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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